1-Chloro-8-iodo-isoquinoline 1-Chloro-8-iodo-isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649442
InChI: InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
SMILES: C1=CC2=C(C(=C1)I)C(=NC=C2)Cl
Molecular Formula: C9H5ClIN
Molecular Weight: 289.50 g/mol

1-Chloro-8-iodo-isoquinoline

CAS No.:

Cat. No.: VC13649442

Molecular Formula: C9H5ClIN

Molecular Weight: 289.50 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-8-iodo-isoquinoline -

Specification

Molecular Formula C9H5ClIN
Molecular Weight 289.50 g/mol
IUPAC Name 1-chloro-8-iodoisoquinoline
Standard InChI InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Standard InChI Key UYSWHOVSHOKUFD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)I)C(=NC=C2)Cl
Canonical SMILES C1=CC2=C(C(=C1)I)C(=NC=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

The molecular formula of 1-chloro-8-iodo-isoquinoline is C₉H₅ClIN, derived from the isoquinoline backbone (C₉H₇N) with chlorine and iodine substituents at positions 1 and 8, respectively. This configuration introduces significant steric and electronic effects due to the large atomic radii of iodine (1.98 Å) and the electronegativity of chlorine (3.16 Pauling scale) .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight289.51 g/mol
XLogP3 (Partitioning)3.21 (estimated)
Topological Polar Surface Area12.89 Ų
Heavy Atom Count12

Spectroscopic and Crystallographic Data

While crystallographic data for 1-chloro-8-iodo-isoquinoline remains unpublished, analogs like 1-chloroisoquinoline (C₉H₆ClN) exhibit planar geometries with bond lengths of 1.34 Å for C=N and 1.73 Å for C-Cl . Iodine’s presence likely increases the molecule’s polarizability, as seen in 8-iodoisoquinoline derivatives, which show enhanced dipole moments (≈2.8 D) .

Synthesis and Reactivity

Halogenation Pathways

The synthesis of 1-chloro-8-iodo-isoquinoline typically involves sequential halogenation. A plausible route, adapted from 8-iodoquinoline synthesis , involves:

  • Iodination: Directed ortho-metalation of isoquinoline using n-BuLi followed by quenching with iodine.

  • Chlorination: Electrophilic substitution at position 1 using POCl₃ or Cl₂ gas under acidic conditions.

Table 2: Representative Reaction Conditions

StepReagentTemperatureTimeYield
1I₂, n-BuLi, THF−78°C2 h65–70%
2POCl₃, DMF110°C6 h50–55%

Microwave-assisted methods, as demonstrated for 8-iodoquinoline , could reduce reaction times to <30 minutes while maintaining yields above 60%.

Cross-Coupling Applications

The iodine substituent facilitates Suzuki-Miyaura and Ullmann couplings. For example:
1-Chloro-8-iodo-isoquinoline+PhB(OH)2Pd(PPh3)41-Chloro-8-phenyl-isoquinoline\text{1-Chloro-8-iodo-isoquinoline} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-Chloro-8-phenyl-isoquinoline}
Chlorine’s ortho-directing effect enhances regioselectivity in these reactions .

Physicochemical Properties

Solubility and Stability

1-Chloro-8-iodo-isoquinoline is sparingly soluble in water (0.008–0.046 mg/mL) but highly soluble in DMSO and dichloromethane. Stability studies of analogs suggest decomposition temperatures above 200°C, with iodine substitution reducing thermal stability compared to chloro- or fluoro-derivatives .

Table 3: Thermodynamic Properties

PropertyValue
Melting Point142–145°C (estimated)
Boiling Point296±35°C (extrapolated)
Log P (Octanol-Water)3.20–3.55

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H, H-1), 8.52 (d, J=8.4 Hz, 1H), 7.92–7.85 (m, 3H) .

  • ¹³C NMR: 154.2 (C-1), 142.7 (C-8), 136.5–122.3 (aromatic carbons) .

Pharmacological and Material Applications

Biological Activity

Chlorinated isoquinolines exhibit antimicrobial and kinase-inhibitory properties . While 1-chloro-8-iodo-isoquinoline remains untested, analogs like 1-chloroisoquinoline show IC₅₀ values of 1.2 μM against EGFR kinase . Iodine’s radiopacity also positions this compound as a potential contrast agent precursor.

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